molecular formula C24H23Cl2NO6S B2475554 Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methoxyphenyl)sulfonyl)anilino)acetate CAS No. 338961-56-1

Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methoxyphenyl)sulfonyl)anilino)acetate

Cat. No. B2475554
CAS RN: 338961-56-1
M. Wt: 524.41
InChI Key: ZISLTVGNVVUMAN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an ethyl acetate group, a benzyloxy group, a dichloroanilino group, and a methoxyphenylsulfonyl group. These groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely be arranged in a specific way to minimize steric hindrance and maximize stability .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the ethyl acetate group could undergo hydrolysis to form ethanol and acetic acid . The benzyloxy group could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the ethyl acetate group might make the compound somewhat polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Applications

  • Facilitation of Stereoselective Synthesis : Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methoxyphenyl)sulfonyl)anilino)acetate is a precursor in stereoselective synthesis. For instance, it is used in the one-pot, four-component tandem reaction for synthesizing ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates/diethyl 1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1,3-dicarboxylates. This reaction is noted for its high stereoselectivity and good yields (Indumathi, Kumar, & Perumal, 2007).

  • Domino Annulation for Synthesizing Thienothiopyrans : The compound is involved in L-proline-catalyzed three-component reactions for synthesizing highly substituted thieno[3,2-c]thiopyran derivatives. The process is characterized by a one-pot domino sequence involving multiple chemical bond formations and the creation of up to four new stereocenters with complete diastereoselectivity (Indumathi, Perumal, & Menéndez, 2010).

  • Synthesis of Hydroxamic Acids and Ureas : The compound aids in the synthesis of hydroxamic acids and ureas from carboxylic acids through the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement. This method is notable for its good yields, absence of racemization, and compatibility with various protecting groups. It also features an environmentally friendly aspect, where byproducts can be easily recovered and recycled (Thalluri, Manne, Dev, & Mandal, 2014).

Synthesis of Chemical Structures

  • Fabrication of Complex Chemical Structures : The compound serves as a building block in the synthesis of complex chemical structures, such as 4-phenyl-2-butanone, which is an important medium for synthesizing medicine for diminishing inflammation and codeine (Zhang, 2005).

  • Synthesis of Novel Quinazolinone Derivatives : It is used in the synthesis of novel quinazolinone derivatives with antimicrobial activity. These derivatives are synthesized through reactions with various amines and active methylene compounds (Habib, Hassan, & El‐Mekabaty, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Without more information, it’s difficult to speculate on what this might be .

Future Directions

The potential future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its reactivity further, or to investigate potential uses in fields like medicinal chemistry .

properties

IUPAC Name

ethyl 2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23Cl2NO6S/c1-3-32-24(28)15-27(34(29,30)19-11-9-18(31-2)10-12-19)22-14-23(21(26)13-20(22)25)33-16-17-7-5-4-6-8-17/h4-14H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISLTVGNVVUMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl2NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methoxyphenyl)sulfonyl)anilino)acetate

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